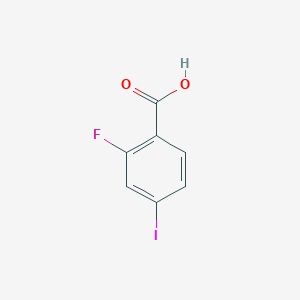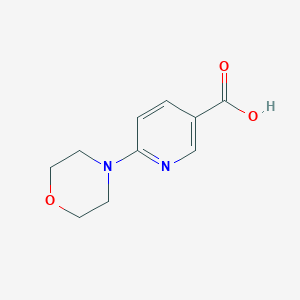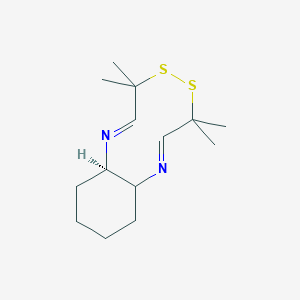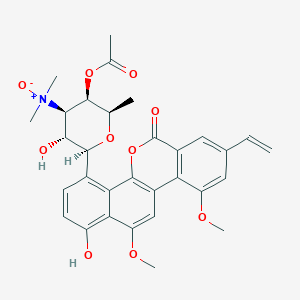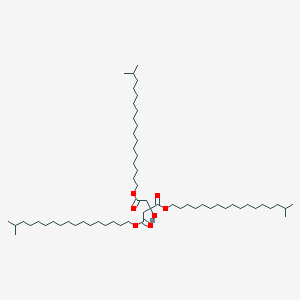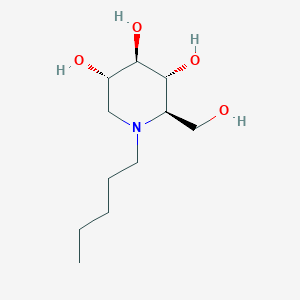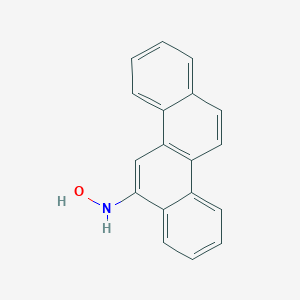
N-Hydroxy-6-aminochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-6-aminochrysene (N-OH-6-AC) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. It is a potent mutagenic and carcinogenic compound that has been shown to induce tumors in animal models.
Mechanism of Action
N-Hydroxy-6-aminochrysene induces DNA damage by forming DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to the development of cancer. This compound is metabolized by enzymes in the liver, which convert it into reactive intermediates that can bind to DNA.
Biochemical and Physiological Effects:
This compound has been shown to induce tumors in animal models, including liver, lung, and mammary gland tumors. It also causes DNA damage, oxidative stress, and inflammation. This compound can affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-Hydroxy-6-aminochrysene in lab experiments is its ability to induce tumors in animal models, which can be used to study the mechanisms of carcinogenesis. However, this compound is a potent mutagenic and carcinogenic compound, which can pose a risk to researchers handling it. It is also expensive and requires special handling and storage conditions.
Future Directions
There are several future directions for N-Hydroxy-6-aminochrysene research. One area of interest is the development of chemopreventive agents that can inhibit the formation of this compound-induced DNA adducts. Another area of research is the identification of biomarkers that can predict the susceptibility to this compound-induced carcinogenesis. Additionally, studies are needed to evaluate the potential of this compound as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, this compound is a synthetic compound that has significant potential in cancer research. It is a potent mutagenic and carcinogenic agent that induces DNA damage and can cause tumors in animal models. This compound is primarily used to study the mechanisms of carcinogenesis, evaluate the efficacy of chemopreventive agents, and develop new cancer therapies. While this compound has several advantages for lab experiments, it also has limitations due to its high toxicity and cost. Future research directions for this compound include the development of chemopreventive agents, identification of biomarkers, and evaluation of its potential as a therapeutic agent for cancer treatment.
Synthesis Methods
N-Hydroxy-6-aminochrysene can be synthesized by the oxidation of 6-aminochrysene using a variety of oxidizing agents, such as potassium permanganate, sodium hypochlorite, and hydrogen peroxide. The reaction yields this compound and its intermediate products, which can be separated and purified using column chromatography.
Scientific Research Applications
N-Hydroxy-6-aminochrysene is primarily used in cancer research as a mutagenic and carcinogenic agent. It has been shown to induce tumors in animal models and is used to study the mechanisms of carcinogenesis. This compound is also used to evaluate the efficacy of chemopreventive agents and to develop new cancer therapies.
Properties
| 114451-10-4 | |
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
N-chrysen-6-ylhydroxylamine |
InChI |
InChI=1S/C18H13NO/c20-19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19-20H |
InChI Key |
DDEXKYQWZJEPRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NO |
| 114451-10-4 | |
synonyms |
N-hydroxy-6-aminochrysene N-hydroxy-6-chrysenamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)
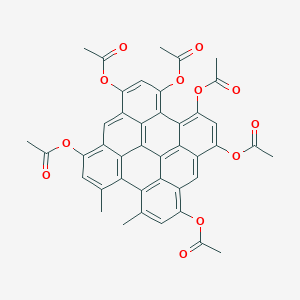
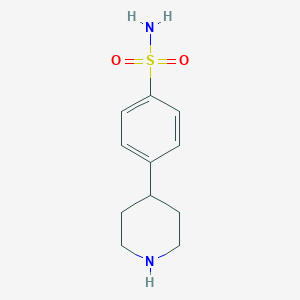
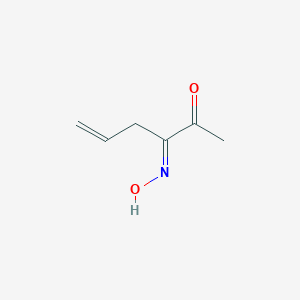
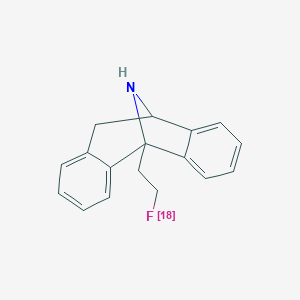
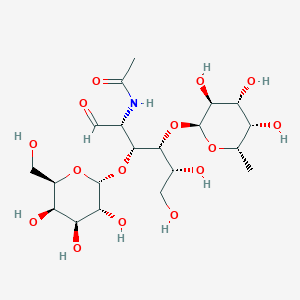
![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)
